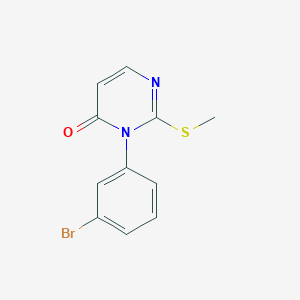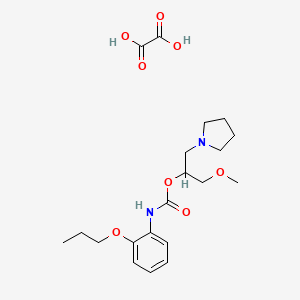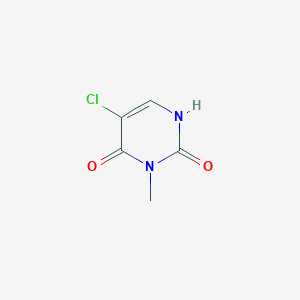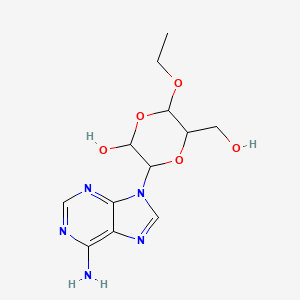![molecular formula C14H9FN2O B12915661 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- CAS No. 191218-42-5](/img/structure/B12915661.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a fluorophenyl group attached at the 2-position. It is known for its significant biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- can be achieved through various methods. One common approach involves the CuI-catalyzed synthesis, which includes a tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method is performed at 130°C in DMF and allows for the preparation of multi-substituted pyrido[1,2-a]pyrimidin-4-ones in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient bond formation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) isoform alpha (PI3Kα), which plays a crucial role in cell signaling pathways related to cancer progression . The compound’s ability to bind to and modulate the activity of this enzyme makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
- 2-(3-Fluorophenyl)-4H-pyridopyrimidin-4-one
- 2-(2-Fluorophenyl)-4H-pyridopyrimidin-4-one
- 2-(3-(Trifluoromethyl)phenyl)-4H-pyridopyrimidin-4-one
Comparison: Compared to its analogs, 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)- exhibits unique properties due to the specific positioning of the fluorophenyl group. This positioning can influence its biological activity, making it more effective in certain applications, such as PI3Kα inhibition .
Properties
CAS No. |
191218-42-5 |
|---|---|
Molecular Formula |
C14H9FN2O |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)12-9-14(18)17-8-2-1-3-13(17)16-12/h1-9H |
InChI Key |
HSARBAKWFUSOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)



![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)


